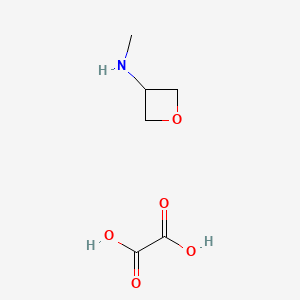
5-Hydroxy-3-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a methyl group at the 3-position. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methyl-2-aminophenol with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolinones.
Scientific Research Applications
5-Hydroxy-3-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 3-position.
3-Methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.
5,7-Dihydroxy-3-methylquinolin-2(1H)-one: Contains an additional hydroxyl group at the 7-position.
Uniqueness
5-Hydroxy-3-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h2-5,12H,1H3,(H,11,13) |
InChI Key |
FGBXDWPCUUFHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)
![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)
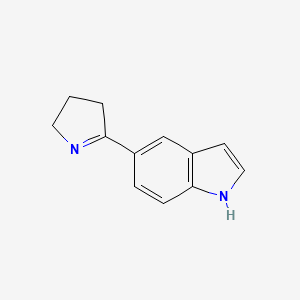

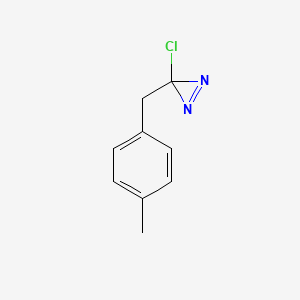

![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
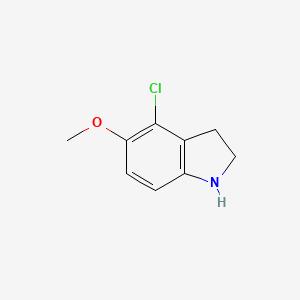

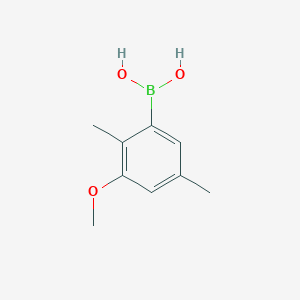

![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)
